molecular formula C7H12O4 B3052139 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one CAS No. 38802-97-0

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Cat. No. B3052139
CAS RN: 38802-97-0
M. Wt: 160.17 g/mol
InChI Key: ULLQSQVSYJHWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically aldehydes or ketones, with a cyclic acetal or ketal. The hydroxymethyl group is introduced during this process. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The compound adopts a chair conformation with axial and equatorial hydroxymethyl groups. Conformational analysis using computational methods (DFT PBE/3ζ level) and NMR spectroscopy has confirmed the presence of chair conformers and a 2,5-twist structure .


Chemical Reactions Analysis

The reactivity of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one depends on the functional groups present. It can participate in reactions such as esterification, nucleophilic substitution, and ring-opening reactions. Further exploration of its reactivity requires detailed investigation .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : NMR spectra (NOESY) provide insights into its conformation in different solvents .

Scientific Research Applications

Polymer Synthesis

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is involved in the synthesis of poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate). This process involves treatment with various reagents leading to linear or slightly branched polymers. These polymers can undergo further polymer-analogous reactions, such as hydrolysis and hydrogenation, to create different forms, including poly(1) which is susceptible to further reactions (Kühling et al., 1991).

Conformational Analysis

A conformational analysis of a variant of this compound, 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, was conducted using computer simulation and NMR spectroscopy. The study investigated its conformational transformations in different solvents, revealing various chair conformers with axial and equatorial hydroxymethyl groups (Raskil’dina et al., 2019).

Cyclopropanation

The compound has been used in the cyclopropanation of 5-(allyloxymethyl)- and 5-(methallyloxymethyl)-5-ethyl-1,3-dioxanes. This process, catalyzed by Rh2(OAc)4 or Cu(OTf)2, leads to cyclopropane-containing 1,3-dioxanes with regioselective C=C bond formation (Ivanova et al., 2011).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, a structurally similar compound, has been enzymatically polymerized with various diacid ethyl esters to create novel biobased furan polyesters. These polyesters have applications in environmentally friendly material development (Jiang et al., 2014).

Surface Properties in Surfactant Synthesis

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one derivatives have been used in the synthesis of oxyethylenated cyclic acetal derivatives. These derivatives exhibit properties similar to oxyethylenated long-chain aliphatic alcohols and are chemodegradable, making them interesting candidates for new surfactants (Burczyk et al., 1988).

RAFT Synthesis of Acrylic Polymers

The compound has been used in the RAFT synthesis of acrylic polymers containing diol or dioxane groups. This process involves the polymerization of monomers followed by deprotection to produce polymers with pendant diol groups, showing potential in the field of polymer chemistry (Wang et al., 2012).

properties

IUPAC Name

5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLQSQVSYJHWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(=O)OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453353
Record name 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

CAS RN

38802-97-0
Record name 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Reactant of Route 2
Reactant of Route 2
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Reactant of Route 3
Reactant of Route 3
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Reactant of Route 4
Reactant of Route 4
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Reactant of Route 5
Reactant of Route 5
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one
Reactant of Route 6
Reactant of Route 6
5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.